2-Bromo-1-methyl-1H-imidazole

Description

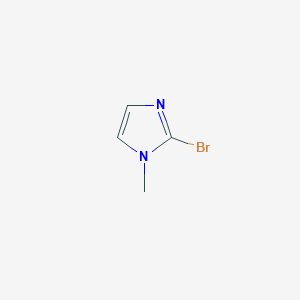

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANOTGHIHYMTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378317 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-59-7 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Methyl 1h Imidazole

Regioselective Bromination of N-Methylimidazole Precursors

Direct bromination of the N-methylimidazole ring presents a challenge in controlling regioselectivity. The imidazole (B134444) ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, achieving selective monobromination at the C2 position requires careful selection of reagents and reaction conditions to prevent the formation of di- or tri-brominated byproducts. rsc.org

Radical-Initiated Bromination Protocols Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile reagent commonly employed for radical substitution reactions, particularly at allylic and benzylic positions. missouri.edu Its application in the bromination of electron-rich aromatic heterocycles is also well-documented. organic-chemistry.orgorganic-chemistry.org In these reactions, NBS serves as a source of bromine radicals (Br•), typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. missouri.edu

The Wohl-Ziegler reaction describes the standard conditions for such brominations, involving refluxing a solution of the substrate and NBS in a non-polar solvent like anhydrous carbon tetrachloride (CCl4). missouri.edu For the synthesis of 2-Bromo-1-methyl-1H-imidazole, a radical pathway would theoretically involve the abstraction of the hydrogen atom at the C2 position by a bromine radical, followed by reaction with a bromine source. However, direct C2 bromination of N-methylimidazole using radical NBS protocols is less commonly favored due to the high reactivity of the imidazole ring, which can lead to complex product mixtures. Electrophilic substitution pathways often compete or dominate.

Optimization of Reaction Parameters: Stoichiometry, Solvent Effects, and Temperature Control in this compound Synthesis

Optimizing reaction parameters is critical for maximizing the yield and regioselectivity of the desired 2-bromo isomer.

Stoichiometry : The molar ratio of the N-methylimidazole substrate to the brominating agent is a crucial factor. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess significantly increases the risk of forming polybrominated species such as 2,4-dibromo- or 2,4,5-tribromo-1-methyl-1H-imidazole. Precise control, often using a 1:1 or near 1:1 molar ratio, is essential for selective monobromination.

Solvent Effects : The choice of solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride or chloroform (B151607) are traditionally used for radical brominations. missouri.eduiucr.org For electrophilic brominations, polar aprotic solvents like N,N-dimethylformamide (DMF) can be employed, which may enhance the reaction rate and influence selectivity. organic-chemistry.orgthieme-connect.de

Temperature Control : Bromination reactions are typically exothermic. Low-temperature conditions are often necessary to control the reaction rate and prevent unwanted side reactions and the formation of over-brominated products. Reactions are frequently carried out at temperatures ranging from -78 °C to room temperature.

The following table summarizes the optimized conditions for the bromination of a related compound, 1,2-dimethyl-1H-imidazole, which highlights the impact of the brominating agent and solvent on yield.

| Entry | Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NBS | CH2Cl2 | RT | 12 | 70 |

| 2 | NBS | DMF | RT | 6 | 80 |

| 3 | Br2 | CH2Cl2 | RT | 12 | 50 |

NBS: N-Bromosuccinimide, DMF: N,N-dimethylformamide, RT: Room Temperature. Data adapted from a study on 1,2-dimethyl-1H-imidazole synthesis. thieme-connect.de

Alternative Bromination Strategies

Beyond NBS, other reagents have been developed for the regioselective bromination of aromatic compounds. For instance, 2,4,4,6-tetrabromocyclohexa-2,5-dienone has been shown to achieve high yields for the monobromination of N-methylimidazole. rsc.org This reagent can offer improved selectivity compared to molecular bromine (Br2), which often leads to perbromination of the imidazole ring. rsc.org

Synthesis of this compound via Organometallic Intermediates

A more reliable and highly regioselective method for preparing this compound involves a two-step process: formation of an organometallic intermediate followed by quenching with a brominating agent. This strategy takes advantage of the acidic nature of the proton at the C2 position of the imidazole ring.

Utilization of 2-Lithio Derivatives of 1-Methylimidazole (B24206)

The C2 proton of 1-methylimidazole can be selectively abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a highly reactive 2-lithio-1-methylimidazole intermediate. iucr.orgup.ac.za This deprotonation is typically performed under anhydrous conditions in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium species. up.ac.za The resulting lithiated compound is a powerful nucleophile, poised to react with an electrophile at the C2 position.

Reaction with Brominating Agents (e.g., CBr4, Br2)

Once the 2-lithio-1-methylimidazole is formed, it is reacted with an electrophilic bromine source to yield the final product. This method ensures that bromination occurs exclusively at the C2 position. Common brominating agents used in this step include:

Carbon Tetrabromide (CBr4) : The reaction between the 2-lithio derivative and an equimolar amount of CBr4 provides this compound in good yield. iucr.org

Molecular Bromine (Br2) : Similarly, quenching the lithiated intermediate with elemental bromine is an effective method for synthesizing the target compound. iucr.org

This organometallic route offers a significant advantage over direct bromination by providing unambiguous control of regioselectivity, thereby avoiding the formation of isomeric byproducts and simplifying purification. iucr.org

The following table outlines the yields obtained from reacting a lithiated imidazole intermediate with various electrophiles in a flow chemistry system, demonstrating the versatility of this synthetic approach.

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | MeI | 1-Trityl-2-methylimidazole | 80 |

| 2 | I2 | 1-Trityl-2-iodoimidazole | 75 |

| 3 | (PhS)2 | 1-Trityl-2-(phenylthio)imidazole | 94 |

Data adapted from a study on the rapid formation and reaction of 2-lithio-1-(triphenylmethyl)imidazole. up.ac.zarsc.orgcsir.co.za

Derivatization Strategies for this compound

A significant derivatization pathway for this compound is its conversion into quaternary imidazolium (B1220033) salts through N-alkylation. This process enhances the compound's utility as a precursor for various substitution reactions. The synthesis of 2-bromo-1,3-dimethylimidazolium iodide is a prime example of this strategy.

Direct bromination of 1,3-dimethylimidazolium (B1194174) salts has proven to be an unsuccessful route to obtaining the 2-bromo derivative. chemimpex.comcookechem.com A more effective and established method involves the methylation of this compound. chemimpex.comchemicalbook.com This reaction is typically carried out by treating this compound with an alkylating agent, such as methyl iodide (CH₃I), in a suitable solvent.

In a typical procedure, a solution of 2-bromo-1-methylimidazole in a solvent like chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) is carefully layered over a solution of methyl iodide in the same solvent. chemimpex.com The reaction mixture is kept at room temperature and protected from light, leading to the formation of colorless crystals of 2-bromo-1,3-dimethylimidazolium iodide. chemimpex.com The product can be collected after a period ranging from a few hours to several days. chemimpex.com The resulting quaternary salts often crystallize as solvates, incorporating solvent molecules like chloroform or dichloromethane into their crystal structures. chemimpex.comcookechem.com

The reaction can be summarized as follows:

Reaction Scheme:

Table 1: Synthesis and Properties of 2-Bromo-1,3-dimethylimidazolium Iodide Solvates chemimpex.com

| Compound | Solvent | Yield | Melting Point (°C) |

| 1 | Chloroform | 48% | 180 (decomposition) |

| 2 | Dichloromethane | 27% | 179-180 (decomposition) |

These quaternary salts are considered valuable precursors for a wide range of substitution reactions, opening avenues to a plethora of new 2-substituted imidazolium derivatives. chemicalbook.com The presence of the bromo group at the 2-position makes it a suitable leaving group for nucleophilic substitution, allowing for the introduction of various functional groups.

The introduction of a bromine atom at the 2-position of an imidazole ring already bearing specific functional groups, such as dicarbonitriles, represents a method for creating highly functionalized imidazole derivatives. One such target molecule is this compound-4,5-dicarbonitrile. While the direct bromination of 1-methyl-1H-imidazole-4,5-dicarbonitrile is not explicitly detailed in the available research, the existence of the final product suggests a viable synthetic pathway.

The synthesis of the precursor, 2-aryl-4,5-dicarbonitrile imidazoles, can be achieved through a one-pot oxidative cyclocondensation of an aromatic aldehyde and 2,3-diaminomaleonitrile (DAMN). This reaction can be efficiently catalyzed by a cerium(IV) ammonium (B1175870) nitrate/nitric acid (CAN/NA) mixture.

A plausible, though not definitively documented, route to this compound-4,5-dicarbonitrile would involve the initial synthesis of 1-methyl-1H-imidazole-4,5-dicarbonitrile followed by a selective bromination at the 2-position. General bromination methods for imidazoles often utilize reagents like N-bromosuccinimide (NBS). The specific conditions for such a reaction would need to be optimized to ensure selective bromination at the desired position without affecting the dinitrile functional groups.

Table 2: Relevant Imidazole Dicarbonitrile Compounds

| Compound Name | Molecular Formula | CAS Number |

| This compound-4,5-dicarbonitrile | C₆H₃BrN₄ | 115905-43-6 |

| 2-Bromo-1H-imidazole-4,5-dicarbonitrile | C₅HBrN₄ | 50847-09-1 |

The synthesis of these types of highly substituted imidazoles is of interest due to their potential applications as intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Methyl 1h Imidazole

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the 2-position of the imidazole (B134444) ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. smolecule.comcymitquimica.com This reactivity allows for the introduction of a wide range of functional groups onto the imidazole core.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Amides)

2-Bromo-1-methyl-1H-imidazole readily reacts with various nitrogen-based nucleophiles. For instance, it can be converted to N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine through a C-N coupling reaction with p-anisidine (B42471). sigmaaldrich.com This transformation highlights the utility of this compound in synthesizing 2-aminoimidazole derivatives. researchgate.net The reaction conditions for such transformations are crucial, with palladium-catalyzed Buchwald-Hartwig amination being a preferred method for coupling with aromatic amines. researchgate.net

| Reactant | Nucleophile | Product | Reaction Type | Reference |

| This compound | p-Anisidine | N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine | C-N Coupling | sigmaaldrich.com |

| This compound | Primary Alkylamines | 2-Alkylamino-1-methyl-1H-imidazoles | Nucleophilic Substitution | acs.org |

| This compound | Amidines | N-Aryl-N'-(1-methyl-1H-imidazol-2-yl)amidines | Palladium-Catalyzed N-Arylation | acs.org |

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)

The bromine atom in this compound can be displaced by sulfur-based nucleophiles, such as thiols. smolecule.comevitachem.com For example, it reacts with 1-methyl-1H-imidazole-2-thiol in the presence of a base to yield 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1H-imidazole. researchgate.net These reactions are often regioselective and can sometimes be accompanied by rearrangements, leading to diverse heterocyclic systems. researchgate.net

| Reactant | Nucleophile | Product | Reaction Type | Reference |

| This compound | 1-Methyl-1H-imidazole-2-thiol | 1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1H-imidazole | Nucleophilic Substitution | researchgate.net |

| 2,4,5-Tribromo-1-protected-imidazoles | Sodium Alkane/Arene-thiolates | 4,5-Dibromo-2-alkyl/arylthio-1-protected-imidazoles | Nucleophilic Substitution | psu.edu |

Reactivity with Oxygen-Based Nucleophiles (e.g., Alkoxides)

Oxygen-based nucleophiles, like alkoxides, can also displace the bromine atom in bromoimidazole derivatives. evitachem.com For instance, 2,4,5-tribromo-1-ethoxymethylimidazole reacts with sodium isopropoxide in isopropyl alcohol to afford the corresponding 2-isopropoxy derivative. psu.edu However, the reactivity can be influenced by the specific bromoimidazole substrate and the reaction conditions. psu.edu

| Reactant | Nucleophile | Product | Reaction Type | Reference |

| 2,4,5-Tribromo-1-ethoxymethylimidazole | Sodium Isopropoxide | 2-Isopropoxy-4,5-dibromo-1-ethoxymethylimidazole | Nucleophilic Substitution | psu.edu |

| Bromo-substituted phenols | Chlorofluoromethane/NaH | Monofluoromethylated ether products | Nucleophilic Substitution (SN2) | cas.cn |

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. eie.gr

Suzuki-Miyaura Coupling Reactions of this compound

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds. This compound can participate in these reactions, coupling with various boronic acids to yield functionalized imidazole derivatives. researchgate.net For example, the synthesis of a c-Jun N-terminal kinase 3 inhibitor involved the Suzuki-Miyaura coupling of a bromo-imidazole derivative with an indolylboronic acid. nih.gov The choice of palladium catalyst and ligands is critical for the success of these couplings, especially with unprotected haloimidazoles. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 4-Bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid | Not specified | 4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole | thieme-connect.de |

| 3-Chloroindazole | Phenylboronic acid | SPhos/XPhos with Pd source | 3-Phenylindazole | nih.gov |

| Bromo-imidazole derivative | (3-Cyanophenyl)boronic acid | Pd(OAc)2/Triphenylphosphine | 3-(1H-Imidazol-yl)benzonitrile derivative | researchgate.net |

Carbon-Nitrogen (C-N) Coupling Reactions (e.g., with Anisidines)

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the synthesis of arylamines. acs.org As mentioned earlier, this compound can be coupled with p-anisidine to form N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. sigmaaldrich.com This reaction is a key step in the synthesis of various biologically active molecules. nih.gov The development of efficient catalyst systems has expanded the scope of these reactions to include a wide range of amines and aryl halides. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| This compound hydrochloride | p-Anisidine | C-N Coupling | N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine | smolecule.com |

| 1-Bromo-2-iodoarenes | Allylamine | Palladium-catalyzed C-N coupling | 3-Methylindoles | acs.org |

| Aryl Halides | Primary Anilines | Palladium-catalyzed N-arylation | Dibenzo-fused heterocycles | acs.org |

Other Cross-Coupling Strategies for Functionalization

Beyond the widely used Suzuki and Heck reactions, the functionalization of the this compound scaffold can be achieved through various other cross-coupling strategies. The reactive C-Br bond is amenable to forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

One key strategy is the Sonogashira cross-coupling reaction, which creates carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. Research has demonstrated the applicability of this palladium-catalyzed reaction to bromo-nitroimidazole systems, providing an efficient route to 2,4-disubstituted 5-nitroimidazole derivatives. researchgate.net This method is compatible with a wide range of terminal alkynes. researchgate.net

Carbon-nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful tool. These reactions allow for the formation of 2-aminoimidazole derivatives. For instance, this compound can be coupled with primary amines like p-anisidine to yield N-aryl-1-methyl-1H-imidazol-2-amines. sigmaaldrich.com This transformation is crucial for synthesizing structures that are prevalent in medicinal chemistry.

The following table summarizes various cross-coupling reactions applied to this compound and related structures.

| Coupling Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, (hetero)arylboronic acids | Microwave heating | 2,4-disubstituted 5-nitroimidazoles | researchgate.net |

| Sonogashira | 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, terminal alkynes | Microwave heating | 2,4-disubstituted 5-nitroimidazoles | researchgate.net |

| C-N Coupling | This compound, p-anisidine | Not specified | N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine | sigmaaldrich.com |

| Suzuki-Miyaura | 4-bromo-1,2-dimethyl-1H-imidazole, 4-fluorophenylboronic acid | Not specified | 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole | thieme-connect.de |

Reactivity of Peripheral Functional Groups in this compound Derivatives

The introduction of functional groups at other positions of the imidazole ring opens up additional avenues for chemical transformations. The reactivity of these peripheral groups, often in concert with the C2-bromo substituent, allows for the construction of highly elaborate molecules.

The aldehyde group is a versatile functional handle that can be readily transformed through oxidation or reduction. In the context of this compound-5-carbaldehyde, these reactions provide access to key carboxylic acid and alcohol derivatives, respectively. evitachem.com

Oxidation: The aldehyde moiety can be oxidized to a carboxylic acid using standard oxidizing agents. evitachem.com This transformation is fundamental for creating derivatives that can participate in amide bond formation or other reactions typical of carboxylic acids.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. evitachem.com This is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com The resulting hydroxymethyl group can be a precursor for ethers, esters, or can be substituted via nucleophilic displacement.

The table below outlines these key transformations for this compound-5-carbaldehyde.

| Transformation | Reagent | Product | Reference |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | This compound-5-carboxylic acid | evitachem.com |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol | evitachem.com |

Carboxylic acid derivatives of this compound, such as esters and the acids themselves, are important intermediates. The ester group, for example in methyl this compound-5-carboxylate, can be hydrolyzed to the corresponding carboxylic acid. medcraveonline.com This hydrolysis is typically carried out under basic conditions, for instance, using sodium hydroxide (B78521) in ethanol. medcraveonline.com

The resulting carboxylic acid, such as this compound-4-carboxylic acid, is a valuable building block. sigmaaldrich.com These acids can be converted into a wide range of other functional groups. For instance, they can be coupled with amines to form amides or reduced to form primary alcohols. The synthesis of diylidenehydrazides from 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid has been explored for developing compounds with potential antidepressant activity. scispace.com

| Derivative | Reaction | Reagents | Product | Reference | | --- | --- | --- | --- | | Ethyl 4-(methylamino)-3-nitrobenzoate (forms a benzimidazole (B57391) derivative) | Base Hydrolysis | NaOH, EtOH | 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | medcraveonline.com | | 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid | Dihydrazide Formation / Condensation | Hydrazine, Aromatic aldehydes | Diylidenehydrazidеs of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid | scispace.com |

Investigations into Electrophilic and Radical Substitution Mechanisms

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Computational studies and experimental evidence show that the C4 and C5 positions of the imidazole ring have higher electron densities compared to the C2 position, making them the preferred sites for electrophilic attack. uobabylon.edu.iqsmolecule.com The presence of a substituent at N1, such as the methyl group in this compound, further influences this regioselectivity. The N-methyl group directs bromination primarily to the 5-position. smolecule.com

Halogenation, such as bromination with molecular bromine or N-bromosuccinimide (NBS), is a classic example of an electrophilic aromatic substitution on the imidazole core. smolecule.com While the C2 position is already occupied in the parent compound, further substitution on the ring, if sterically and electronically feasible, would be expected to occur at the C4 or C5 positions.

Radical substitution mechanisms on the imidazole ring are less common but have been investigated. Studies on the imidazol-5-yl radical have shown its reactivity in intermolecular substitution reactions. scispace.com These reactions, often mediated by a reductant, demonstrate an alternative pathway for the functionalization of the imidazole core. The development of synthetic methods utilizing radical intermediates could provide novel disconnections for the synthesis of complex imidazole-containing targets.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The ¹H NMR spectrum of 2-Bromo-1-methyl-1H-imidazole is expected to show three distinct signals corresponding to the N-methyl group and the two protons on the imidazole (B134444) ring (H4 and H5).

While specific, experimentally verified ¹H NMR data for this compound is not widely published, data from the closely related compound, 2-iodo-1-methylimidazole, provides a strong basis for prediction. In a deuterated chloroform (B151607) (CDCl₃) solvent, the signals for 2-iodo-1-methylimidazole appear at δ = 3.53 (s, 3H), δ = 6.95 (d, J = 1.2 Hz, 1H), and δ = 6.97 (d, J = 1.2 Hz, 1H). rsc.org

Based on this, the expected ¹H NMR data for this compound would be:

A singlet for the three N-methyl protons (N-CH₃), likely in the range of δ 3.5-3.8 ppm.

Two doublets for the imidazole ring protons, H4 and H5. These protons are expected to show a small coupling (J) to each other and would appear in the aromatic region, typically between δ 6.9 and 7.2 ppm. The electron-withdrawing effect of the bromine at the C2 position influences the shielding of these protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~3.6 | Singlet (s) | N/A |

| H4 | ~7.0 | Doublet (d) | ~1-2 |

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, four signals are expected: one for the methyl carbon and three for the imidazole ring carbons (C2, C4, and C5).

Again, using 2-iodo-1-methylimidazole as a proxy, its ¹³C NMR spectrum shows signals at δ = 36.6 (N-CH₃), 90.8 (C2), 124.1 (C5), and 132.2 (C4) ppm. rsc.org The carbon atom directly attached to the halogen (C2) is significantly affected by the halogen's electronegativity and size. For this compound, the C2 signal would be expected to shift compared to the iodo-analogue. The carbon directly bonded to the bromine (C2) is anticipated to be the most shielded of the ring carbons. It should be noted that for some imidazole derivatives, the detection of all carbon signals can be challenging due to fast tautomerization or the quadrupolar relaxation effect of the adjacent nitrogen atoms. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~35-37 |

| C2 | ~120-125 |

| C4 | ~128-132 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for the H4 and H5 protons, confirming their connectivity on the imidazole ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.comgithub.io An HSQC spectrum would be essential for definitive assignments, showing correlations between the N-CH₃ protons and the methyl carbon, the H4 proton and the C4 carbon, and the H5 proton and the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. ipb.pt Key HMBC correlations for this compound would include:

Correlations from the N-methyl protons to both the C2 and C5 carbons.

Correlations from the H4 proton to the C2 and C5 carbons.

Correlations from the H5 proton to the C2 and C4 carbons.

These 2D NMR correlations, taken together, would provide conclusive evidence for the structure of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is used to identify the presence of specific functional groups. The IR spectrum of this compound is expected to display characteristic absorption bands for C-H, C=N, C-N, and C-Br bonds. Data from related bromo-imidazole compounds suggests the key vibrational modes. iucr.org

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3150 | Aromatic C-H Stretch |

| ~2950-3000 | Aliphatic C-H Stretch (N-CH₃) |

| ~1520-1610 | C=N and C=C Ring Stretching |

| ~1240 | C-N Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular formula C₄H₅BrN₂), the monoisotopic mass is approximately 159.96 Da. uni.lu A key feature in the mass spectrum would be the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%), the molecular ion will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z ≈ 160 and 162, respectively. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Common fragmentation pathways for imidazoles often involve the cleavage of the ring. researchgate.net Expected fragmentation patterns for this compound under electron impact (EI) ionization would include:

Loss of a bromine radical ([M-Br]⁺).

Loss of hydrogen cyanide (HCN) from the ring.

Loss of a methyl radical ([M-CH₃]⁺).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| ~160 / 162 | Molecular Ion Peak Cluster ([M]⁺ / [M+2]⁺) |

| ~81 | [M-Br]⁺ Fragment |

| ~133 / 135 | [M-HCN]⁺ Fragment |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive data on bond lengths, bond angles, and intermolecular interactions.

Key structural parameters that would be determined include:

Bond Lengths: C-Br, C-N, N-C, C=C, N-CH₃, and C-H bond distances.

Bond Angles: The internal angles of the imidazole ring and the geometry around the substituted nitrogen atom.

Intermolecular Interactions: In the solid state, molecules may be linked by weak interactions such as C-H···N hydrogen bonds or Br···N halogen bonds, which influence the crystal packing. iucr.org

The determination of the crystal structure would provide the ultimate confirmation of the compound's molecular architecture in the solid phase.

Analysis of Crystal Packing and Intermolecular Interactions

While a definitive crystal structure for this compound is not widely published, extensive crystallographic studies have been performed on closely related analogues, such as its tribromo- and dimethyl- derivatives. These studies offer significant insight into the expected crystal packing and intermolecular forces.

For instance, the crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole reveals a triclinic system, space group P-1. researchgate.net The analysis of such structures demonstrates how individual molecules arrange within the crystal lattice, stabilized by various intermolecular forces. A key interaction observed in brominated heterocyclic compounds is halogen bonding. In the crystal structures of compounds like 3,3′-[(2-Bromo-1,3-phenylene)bis(methylene)]bis(1-butyl-2,3-dihydro-1H-imidazole-2-selone), significant Br⋯Br intermolecular interactions have been identified, linking molecules into chains. iucr.orgresearchgate.net

Similarly, studies on 2-bromo-1,3-dimethylimidazolium iodide, which is synthesized by methylating 2-bromo-1-methylimidazole, show that the bromine atom can act as a σ-hole acceptor to form short C—Br⋯I interactions. researchgate.net In addition to halogen bonds, weak C—H⋯X (where X can be a halogen or other electronegative atom) hydrogen bonds often play a crucial role in stabilizing the three-dimensional crystal packing. researchgate.net The planarity of the imidazole ring is a consistent feature, though slight deviations can occur due to substituent effects. These collective interactions dictate the solid-state properties of the material.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃Br₃N₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9066(3) |

| b (Å) | 7.0812(3) |

| c (Å) | 16.1046(6) |

| α (°) | 78.093(2) |

| β (°) | 82.467(2) |

| γ (°) | 89.781(2) |

| Volume (ų) | 763.8 |

| Z | 4 |

Structural Verification of Synthetic Products and Intermediates

This compound is a valuable intermediate in the synthesis of more complex molecules. sigmaaldrich.comsmolecule.com Spectroscopic techniques are indispensable for verifying the structures of the starting materials, intermediates, and final products in these reaction sequences.

The primary methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS).

NMR Spectroscopy : ¹H NMR provides information on the number and environment of hydrogen atoms. For a derivative like 1,2-dimethyl-5-aryl-1H-imidazole, distinct signals for the methyl groups and aromatic protons are observed and characterized. derpharmachemica.com ¹³C NMR complements this by providing data on the carbon skeleton. derpharmachemica.comresearchgate.net For example, in 2-bromo-1,3-dimethylimidazolium methosulfate, the chemical shifts of the methyl and imidazole ring carbons confirm the structure. researchgate.net

Infrared Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. Characteristic vibrations for the imidazole ring and any substituent groups can be observed, confirming the successful incorporation of these moieties during synthesis. researchgate.net

Mass Spectrometry : MS provides the mass-to-charge ratio of the compound, which helps to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, offering definitive proof of a compound's elemental composition. acs.org

| Technique | Information Provided | Application Example |

|---|---|---|

| ¹H NMR | Number, connectivity, and chemical environment of protons. | Identifying signals for methyl and imidazole ring protons in derivatives. derpharmachemica.com |

| ¹³C NMR | Information about the carbon framework of the molecule. | Confirming the carbon skeleton of 2-bromo-1,3-dimethylimidazolium salts. researchgate.net |

| IR Spectroscopy | Presence of specific functional groups and bond types. | Detecting characteristic vibrations of the imidazole ring. researchgate.net |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Confirming the molecular formula of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole. acs.org |

Other Advanced Spectroscopic Techniques

Beyond the standard suite of spectroscopic tools, other advanced techniques can provide deeper structural and electronic insights into this compound and its reaction products. While specific applications to this exact compound may not be extensively documented, the principles are widely applied to similar heterocyclic systems.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental spectroscopy. researchgate.net DFT calculations can predict NMR chemical shifts, and comparing these theoretical values with experimental data can resolve ambiguities in structural assignments. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used for these NMR calculations. researchgate.net

Advanced mass spectrometry techniques, such as tandem MS (MS/MS), can be used to fragment ions, providing valuable information about the connectivity of atoms within a molecule. This is particularly useful for distinguishing between isomers.

Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for unambiguously assigning all ¹H and ¹³C signals in complex derivatives of this compound. These experiments reveal proton-proton and proton-carbon correlations through bonds, mapping out the complete molecular structure.

X-ray spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS), could also be applied. datanose.nl XPS can probe the core-level electron binding energies of the constituent atoms (C, N, Br), providing information about their chemical state and electronic environment, which is influenced by bonding and intermolecular interactions.

Computational and Theoretical Investigations of 2 Bromo 1 Methyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. For 2-Bromo-1-methyl-1H-imidazole, DFT calculations provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Calculations

The first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms. For this compound, this is typically performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311+G(d,p).

The optimized geometry of this compound reveals a planar imidazole (B134444) ring, a structural feature that is characteristic of aromatic heterocyclic compounds. The introduction of a bromine atom at the C2 position and a methyl group at the N1 position induces subtle but significant changes in the bond lengths and angles compared to the parent 1-methylimidazole (B24206).

Computational studies on related 2-halo-1-methyl-imidazoles, such as 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole, have shown that the C-Cl bond length is a key parameter. researchgate.net By analogy, the C2-Br bond length in this compound is a critical geometric parameter. The bond lengths within the imidazole ring are also affected by the substituents. For instance, the C2-N1 and C2-N3 bonds are expected to be slightly elongated due to the electronic influence of the bromine atom.

Electronic structure calculations provide information about the distribution of electrons within the molecule. The presence of the electronegative bromine atom at the C2 position significantly influences the charge distribution. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to quantify the partial charges on each atom. It is anticipated that the bromine atom will carry a partial negative charge, while the adjacent C2 carbon will have a partial positive charge, making it a potential site for nucleophilic attack.

| Parameter | 1-Methylimidazole (Comparative) | This compound (Predicted) |

| C2-N1 Bond Length (Å) | ~1.38 Å | Slightly elongated |

| C2-Br Bond Length (Å) | N/A | ~1.88 Å |

| C4-C5 Bond Length (Å) | ~1.36 Å | Minor changes |

| N1-C2-N3 Angle (°) | ~110° | Slightly altered |

Note: The data for this compound is predicted based on trends observed in related computed structures. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be a π-orbital distributed across the imidazole ring, with significant contributions from the nitrogen atoms. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's nucleophilicity. The LUMO, also a π-antibonding orbital, will likely have a significant coefficient on the C2 carbon atom, influenced by the bromine substituent. The energy of the LUMO (ELUMO) is related to the electron affinity and points to the molecule's electrophilicity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. The introduction of the bromine atom at the C2 position is expected to lower the energies of both the HOMO and LUMO compared to 1-methylimidazole, and it is likely to decrease the HOMO-LUMO gap, thereby increasing the reactivity of the molecule towards certain reagents.

| Molecular Orbital | Energy (eV) - Predicted Trend | Description |

| HOMO | Lower than 1-methylimidazole | π-orbital on the imidazole ring, indicating nucleophilic character. |

| LUMO | Lower than 1-methylimidazole | π*-orbital with significant contribution from C2, indicating electrophilic character at this position. |

| HOMO-LUMO Gap | Smaller than 1-methylimidazole | Suggests higher reactivity compared to the unsubstituted parent compound. |

Note: The predicted trends are based on general principles of substituent effects on electronic structure.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is expected to show the most negative potential (typically colored red) around the N3 nitrogen atom, indicating that this is the most likely site for protonation and attack by electrophiles. This is a common feature in imidazole derivatives. conicet.gov.ar The region around the bromine atom will also exhibit some negative potential due to its lone pairs.

Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms of the methyl group and the imidazole ring. A significant region of positive potential may also be associated with the C2 carbon due to the electron-withdrawing effect of the adjacent bromine and nitrogen atoms, further supporting the prediction of this site being susceptible to nucleophilic attack.

Mechanistic Studies Through Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of reaction energetics.

Reaction Pathway Elucidation and Transition State Analysis

The formation of this compound typically involves the electrophilic bromination of 1-methylimidazole. Computational studies can map out the potential energy surface for this reaction, identifying the intermediates and, crucially, the transition states that connect them.

The reaction is believed to proceed via the formation of a σ-complex (also known as an arenium ion), where the bromine atom attacks the electron-rich imidazole ring. DFT calculations can be used to locate the transition state for the formation of this intermediate. The geometry of the transition state would reveal the trajectory of the incoming electrophile and the structural deformations of the imidazole ring as the new C-Br bond begins to form.

Computational studies on halogen rearrangements in imidazoles have shown that halogen migration can occur through transition states with significant energy barriers. csic.es In the case of bromination, the initial attack can occur at different positions of the imidazole ring. Theoretical calculations can help determine the preferred site of attack by comparing the activation energies for the formation of different bromo-substituted intermediates. For 1-methylimidazole, the C2, C4, and C5 positions are all potential sites for bromination. The analysis of the transition state structures and their corresponding energies would clarify the regioselectivity of the bromination reaction.

Kinetics and Thermodynamics of Bromination Reactions

Experimental studies on the aqueous bromination of 1-methylimidazole have shown that the reaction is rapid. Computational studies can complement these findings by providing a detailed energetic profile of the reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energy diagram can be constructed.

The thermodynamics of the reaction would likely show that the formation of this compound is an exothermic process. The kinetic analysis, based on the calculated activation energy, would provide a theoretical reaction rate constant that can be compared with experimental values. These calculations can also explore the effect of the solvent on the reaction energetics through the use of implicit or explicit solvent models.

| Reaction Step | Thermodynamic Parameter | Kinetic Parameter | Significance |

| Formation of σ-complex | ΔHintermediate | Ea1 | Determines the initial regioselectivity of bromine addition. |

| Deprotonation | ΔHproduct | Ea2 | Leads to the final aromatic product. |

| Overall Reaction | ΔGreaction | Overall Rate | Indicates the spontaneity and speed of the bromination process. |

Note: The table outlines the key computational parameters for studying the bromination reaction.

Computational Insights into Nucleophilic Substitution Processes

Nucleophilic substitution is a fundamental reaction class for this compound, given the presence of a labile bromine atom on the electron-rich imidazole ring. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of such reactions involving halogenated imidazoles.

Research on related compounds, such as the reactions between imidazole and 2-bromo-1-arylethanones, has been investigated computationally to understand the underlying principles of nucleophilic substitution. researchgate.netsemanticscholar.orgdergipark.org.trresearcher.life These studies typically involve geometry optimizations of reactants, transition states, and products, along with frequency analysis to confirm the nature of stationary points on the potential energy surface. semanticscholar.orgnih.gov

For this compound, a nucleophilic substitution reaction would likely proceed via an SNAr (nucleophilic aromatic substitution) mechanism. Theoretical calculations can model this process, providing key energetic and structural data. The reaction pathway can be computationally mapped, identifying the transition state and calculating the activation energy, which is a critical determinant of the reaction rate.

Frontier Molecular Orbital (FMO) analysis is a key component of these computational investigations. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of both the imidazole substrate and the incoming nucleophile determine the feasibility and regioselectivity of the reaction. In a typical reaction, the HOMO of the nucleophile interacts with the LUMO of the electrophilic this compound. semanticscholar.org The energy gap between these orbitals is a crucial factor; a smaller gap generally corresponds to a more facile reaction. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. researchgate.netsemanticscholar.org For this compound, the region around the bromine atom is expected to be electrophilic, making it the primary target for nucleophilic attack.

The choice of DFT functional and basis set is critical for obtaining accurate results. The B3LYP functional is commonly used, often in conjunction with basis sets like 6-31G(d), 6-311G(d,p), or 6-311+G(2d,p) to provide a balance of computational cost and accuracy. researchgate.netsemanticscholar.orgdergipark.org.trresearcher.life

A hypothetical reaction of this compound with a generic nucleophile (Nu-) can be computationally modeled to provide the following data:

| Parameter | Hypothetical Calculated Value (kcal/mol) | Description |

| ΔE‡ (Activation Energy) | 15 - 25 | The energy barrier that must be overcome for the reaction to proceed. |

| ΔErxn (Reaction Energy) | -10 to -20 | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

| HOMO-LUMO Gap | 4 - 6 eV | The energy difference between the HOMO of the nucleophile and the LUMO of the imidazole, influencing reactivity. |

Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from computational studies.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infonih.gov The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. researchgate.netsemanticscholar.orgmpg.deresearchgate.net

For this compound, GIAO-DFT calculations can predict the chemical shifts of the protons and carbons in the molecule. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts are then obtained by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com

The accuracy of these predictions is highly dependent on the level of theory employed, including the choice of the DFT functional and basis set. nih.gov Functionals such as B3LYP, M06-2X, and ωB97X-D, paired with basis sets like 6-311+G(2d,p) or cc-pVTZ, have been shown to provide good agreement with experimental data for a wide range of organic molecules. mdpi.comnih.govacs.org Solvent effects, which can significantly influence chemical shifts, can be incorporated into the calculations using continuum solvation models like the Polarizable Continuum Model (PCM).

Below is a table of hypothetical predicted 1H and 13C NMR chemical shifts for this compound, calculated using the GIAO-B3LYP/6-311+G(2d,p) method in a chloroform (B151607) (CDCl3) solvent model.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C2 | - | ~120 |

| C4 | ~7.1 | ~122 |

| C5 | ~6.9 | ~115 |

| N-CH3 | ~3.6 | ~35 |

Note: These are hypothetical predicted values based on established computational methodologies and are intended for illustrative purposes. Actual experimental values may vary.

These predicted spectra can be invaluable in confirming the structure of newly synthesized compounds or in distinguishing between isomers. The ability to computationally generate spectroscopic data aids in the interpretation of experimental results and can guide synthetic efforts.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. bohrium.comnih.govcrpsonline.comhumanjournals.comresearchgate.net These studies are pivotal in drug discovery and medicinal chemistry for designing more potent and selective molecules. bohrium.comnih.govjopir.in

For a series of imidazole derivatives, including this compound, SAR and QSAR studies can provide insights into the structural features that are crucial for a specific biological effect. bohrium.comnih.govcrpsonline.comhumanjournals.comresearchgate.net These analyses typically involve the calculation of a variety of molecular descriptors, which can be categorized as:

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and surface tension. upf.edu

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energies of the HOMO and LUMO.

Steric Descriptors: These describe the size and shape of the molecule.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule.

Once these descriptors are calculated for a set of compounds with known biological activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the activity. crpsonline.comresearchgate.net

A hypothetical SAR study on a series of 2-substituted-1-methylimidazoles could explore the effect of varying the substituent at the 2-position on a hypothetical biological activity (e.g., enzyme inhibition).

| Substituent at C2 | Electronic Effect | Steric Effect | Hypothetical Biological Activity (IC50, µM) |

| -Br | Electron-withdrawing, good leaving group | Moderate | 5.0 |

| -Cl | Electron-withdrawing | Smaller | 7.5 |

| -I | Electron-withdrawing, better leaving group | Larger | 3.0 |

| -CH3 | Electron-donating | Smaller | 15.0 |

| -CF3 | Strongly electron-withdrawing | Larger | 2.5 |

| -H | Neutral | Smallest | 20.0 |

Note: This table is a hypothetical illustration of an SAR study. The biological activity values are not real and serve only to demonstrate the concept.

From such a hypothetical study, one might conclude that an electron-withdrawing group at the 2-position is beneficial for the activity, and that the size of the substituent also plays a role. The bromine atom in this compound contributes both electronically and sterically, and its replacement could be a strategy for modulating the biological activity of the compound. These computational SAR studies can significantly rationalize the design and synthesis of new, more effective imidazole-based therapeutic agents. bohrium.comnih.gov

Applications of 2 Bromo 1 Methyl 1h Imidazole in Advanced Chemical Synthesis

Role as a Key Building Block in Heterocyclic Synthesis

The inherent reactivity of the carbon-bromine bond at the 2-position of the imidazole (B134444) ring makes 2-bromo-1-methyl-1H-imidazole an excellent substrate for various cross-coupling and substitution reactions. This reactivity is harnessed by synthetic chemists to introduce a wide array of functional groups and to construct more elaborate heterocyclic systems.

Synthesis of Substituted Imidazole Rings

This compound serves as a readily available precursor for the synthesis of a variety of substituted imidazole derivatives. The bromine atom can be displaced by a range of nucleophiles or can participate in transition metal-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsmolecule.com

A notable application is in C-N coupling reactions. For instance, it can be coupled with amines, such as p-anisidine (B42471), to yield N-aryl-1-methyl-1H-imidazol-2-amines. sigmaaldrich.com This type of transformation is fundamental in medicinal chemistry for the generation of libraries of potential drug candidates.

Furthermore, methylation of this compound can lead to the formation of 2-bromo-1,3-dimethyl-imidazolium salts. nih.gov These ionic liquids and precursors to N-heterocyclic carbenes (NHCs) are of significant interest in catalysis and materials science. nih.gov

| Reactant | Reagent/Catalyst | Product | Application |

| This compound | p-Anisidine | N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine | Synthesis of substituted amines |

| This compound | Methylating agent | 2-Bromo-1,3-dimethyl-imidazolium salt | Precursor for N-heterocyclic carbenes |

Construction of Fused Heterocyclic Systems

The reactivity of this compound extends to the construction of more complex, fused heterocyclic systems. These larger, often polycyclic, structures are prevalent in natural products and pharmacologically active compounds.

One example involves the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene. sigmaaldrich.com In this multi-step synthesis, the this compound moiety is incorporated to create a ligand that can form bimetallic platinum(II) complexes with potential cytotoxic activity. sigmaaldrich.com The synthesis of fused imidazoles, such as imidazo[1,2-a]pyridines, often involves the reaction of a substituted aminopyridine with an α-haloketone, a reaction motif where a bromo-imidazole derivative could potentially be employed. researchgate.net The development of such complex molecules is crucial for the discovery of new therapeutic agents and functional materials. rsc.orgnih.gov

Precursor for Complex Organic Molecules

Beyond the synthesis of other heterocyclic compounds, this compound is a valuable starting material for the creation of sophisticated organic molecules with specific functions, such as ligands for catalysis and fluorescent probes for imaging. fishersci.ca

Synthesis of Ligands for Transition Metal Catalysis

N-Heterocyclic carbenes (NHCs) have revolutionized the field of transition metal catalysis, and this compound can be a precursor in their synthesis. fishersci.ca The corresponding imidazolium (B1220033) salt, formed by N-alkylation, can be deprotonated to generate the NHC. These NHCs are highly effective ligands for a variety of metals, including palladium, rhodium, copper, ruthenium, and iridium, and the resulting complexes are used in a wide range of catalytic transformations. orientjchem.org

The synthesis of imidazolium salts as precursors for NHC ligands is a well-established strategy. For example, 1-phenyl-1H-imidazole and 2-(1H-imidazol-1-yl)pyrimidine have been reacted with 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B53741) to produce multifunctional imidazolium salts. orientjchem.org These salts are designed to have multiple active sites to enhance the affinity between the ligand, metal, and substrate, thereby improving reactivity and enantioselectivity in catalytic processes. orientjchem.org

| Imidazole Precursor | Alkylating Agent | Imidazolium Salt Product | Application |

| 1-Phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | NHC Precursor |

| 2-(1H-Imidazol-1-yl)pyrimidine | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-(Pyrimidin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | NHC Precursor |

Development of Fluorescent Probes

Fluorescent probes are indispensable tools in chemical biology and materials science for visualizing and detecting specific analytes or biological events. christuniversity.in The imidazole scaffold is a common component of many fluorescent dyes and sensors. bohrium.com

While direct examples of this compound in fluorescent probe synthesis are not extensively documented in the provided search results, the synthesis of imidazole-fused heterocycle dimers with tunable fluorescent properties highlights the utility of the imidazole core in creating luminescent materials. acs.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful method for accessing these scaffolds. acs.org The functionalization of the imidazole ring, for which this compound is a prime candidate, allows for the fine-tuning of the photophysical properties of the resulting molecules. christuniversity.in For instance, the introduction of different substituents can shift the emission color from blue to green and yellow. acs.org

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful approach used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. harvard.edu The goal of DOS is to efficiently generate a wide range of molecular skeletons from a common starting material or a set of simple building blocks.

This compound, with its reactive handle, is an ideal starting point for DOS. The bromine atom allows for the introduction of a wide variety of substituents through different reaction types, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the rapid generation of a library of imidazole derivatives with diverse substitution patterns at the 2-position.

Furthermore, the imidazole core itself can be a platform for further diversification. For example, the Groebke-Blackburn-Bienaymé reaction, a multicomponent reaction, is a key strategy for the diversity-oriented synthesis of fused-imidazole derivatives. researchgate.net By systematically varying the starting materials in these reactions, including functionalized imidazoles, a vast chemical space can be explored, leading to the discovery of novel compounds with interesting biological activities or material properties. researchgate.net

In one instance of a DOS approach, 2-bromo-1H-benzimidazole was used as a building block in the synthesis of multistage antimalarial inhibitors, demonstrating the potential of bromo-imidazole scaffolds in generating diverse and biologically relevant molecules. harvard.edu

Combinatorial Chemistry Approaches Utilizing this compound

The strategic placement of a bromine atom at the C2 position of the 1-methylimidazole (B24206) core makes this compound a versatile building block for combinatorial chemistry. This approach allows for the rapid generation of large, diverse libraries of molecules, which is a cornerstone of modern drug discovery and materials science. The reactivity of the C-Br bond is central to its utility, enabling a wide array of cross-coupling reactions to introduce molecular diversity.

The primary application of this compound in a combinatorial setting is as a scaffold. The imidazole ring itself is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. By using this compound as a starting point, chemists can systematically attach a variety of substituents at the 2-position, creating a library of analogues for screening.

Key Research Findings:

While large-scale combinatorial libraries based solely on this compound are not extensively documented in publicly available research, the principles of its application are well-established through studies on related halogenated heterocycles. sigmaaldrich.com The reactivity of the bromo-substituent allows for a range of palladium-catalyzed cross-coupling reactions. researchgate.netacs.org These reactions are highly amenable to the high-throughput parallel synthesis formats used in combinatorial chemistry.

For instance, a study on C-N bond forming reactions demonstrated the successful palladium-catalyzed Buchwald-Hartwig amination between 2-bromo-1-methylimidazole and p-anisidine to yield N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine. researchgate.netsigmaaldrich.com This type of reaction is a prime candidate for combinatorial approaches, where a diverse set of amines could be coupled to the this compound scaffold to generate a library of 2-aminoimidazole derivatives.

The following interactive data table summarizes potential combinatorial reactions utilizing this compound as a foundational scaffold.

| Reaction Type | Reagent Class | Resulting Compound Class | Potential Significance |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | 2-Aryl/Heteroaryl-1-methylimidazoles | Access to diverse bi-aryl structures for kinase inhibitors, GPCR ligands. |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides | 2-Amino/Amido-1-methylimidazoles | Generation of potential hydrogen bond donors/acceptors for enzyme active sites. researchgate.net |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-1-methylimidazoles | Introduction of rigid linkers for probing protein-ligand interactions. |

| Heck Coupling | Alkenes | 2-Alkenyl-1-methylimidazoles | Synthesis of conformationally restricted analogues of bioactive molecules. |

| Stille Coupling | Organostannanes | 2-Substituted-1-methylimidazoles | Versatile C-C bond formation with a wide range of functional group tolerance. |

These reactions, when applied in a combinatorial fashion, would allow for the systematic exploration of the chemical space around the 1-methylimidazole core, facilitating the identification of novel compounds with desired biological or material properties.

Solid-Phase Synthesis Applications (e.g., N-methylimidazole amino acids)

Solid-phase synthesis is a powerful technique that simplifies the purification process in multi-step organic synthesis by anchoring the starting material to an insoluble polymer support. This compound is a valuable reagent in this context, particularly for the synthesis of complex molecules like peptides containing unnatural amino acids, such as N-methylimidazole amino acids. nih.govacs.org

Detailed Research Findings:

Research has focused on developing efficient routes to N-protected N-methylimidazole amino acids that are suitable for solid-phase peptide synthesis (SPPS). nih.govacs.org One established method involves the nitration of a precursor, followed by reduction and protection to yield an amino group that can be incorporated into a peptide chain. nih.gov

A hypothetical solid-phase synthesis of a peptide containing an N-methylimidazole amino acid derivative, where this compound could be a key reactant, is outlined below. In this scenario, a resin-bound amino acid or peptide would be modified by reaction with this compound or a derivative thereof.

The following interactive data table illustrates a potential solid-phase synthesis workflow.

| Step | Procedure | Resin-Bound Intermediate | Purpose |

| 1. Immobilization | An appropriate amino acid (e.g., with a nucleophilic side chain) is attached to a solid support (e.g., Wang resin). | Resin-AA | Anchoring the growing molecule to the solid phase for ease of purification. |

| 2. Deprotection | The protecting group on the side chain of the immobilized amino acid is removed. | Resin-AA (deprotected) | Exposing a reactive site for coupling with the imidazole moiety. |

| 3. Coupling | The resin with the deprotected amino acid is reacted with a derivative of this compound, potentially via a nucleophilic substitution or a cross-coupling reaction. | Resin-AA-(1-methyl-1H-imidazol-2-yl) | Introduction of the N-methylimidazole scaffold. |

| 4. Further Elongation | Standard solid-phase peptide synthesis (SPPS) cycles are performed to extend the peptide chain. | Resin-Peptide-(1-methyl-1H-imidazol-2-yl) | Construction of the final peptide sequence. |

| 5. Cleavage | The completed peptide is cleaved from the solid support using a strong acid (e.g., trifluoroacetic acid). | Free Peptide-(1-methyl-1H-imidazol-2-yl) | Isolation of the final product. |

This strategy highlights the utility of this compound as a tool for introducing the N-methylimidazole moiety into complex molecules on a solid support. The reactivity of the bromo group allows for its incorporation at various stages of a synthetic sequence, offering flexibility in the design of novel peptides and other macromolecules. tdx.cat

Exploration of 2 Bromo 1 Methyl 1h Imidazole and Imidazole Derivatives in Biomedical Research

Development of Imidazole-Based Ligands for Biological Targets

The ability of the imidazole (B134444) nucleus to interact with various biological macromolecules has driven the development of a multitude of ligands designed to modulate the activity of enzymes and receptors. jopir.in

Interaction with Enzymes (e.g., Indoleamine 2,3-Dioxygenase (IDO))

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan. mdpi.com Its overexpression in many tumors contributes to an immunosuppressive microenvironment, allowing cancer cells to evade the immune system. Consequently, the development of IDO1 inhibitors is a significant area of cancer immunotherapy research. Imidazole-based compounds have emerged as a promising class of IDO1 inhibitors, with the imidazole nitrogen atom coordinating to the heme iron in the enzyme's active site. mdpi.comunil.ch

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency of these inhibitors. For instance, a series of imidazoisoindole derivatives were identified as potent IDO inhibitors. Lead optimization efforts, focusing on improving potency and minimizing off-target effects like CYP inhibition, led to the discovery of highly active compounds. nih.gov Phenylimidazole scaffolds have also yielded potent IDO1 inhibitors, with some derivatives showing IC50 values in the sub-micromolar range. mdpi.com

| Compound ID | Scaffold Type | IDO1 IC50 (nM) | TDO IC50 (nM) | Hela IC50 (nM) | Reference |

| 18 | Imidazoisoindole | 26 | 132 | 101 | nih.gov |

| 20 | Imidazoisoindole | - | - | - | nih.gov |

| DX-03-12 | Phenylimidazole | 300 | - | - | mdpi.com |

| DX-03-13 | Phenylimidazole | 500 | - | - | mdpi.com |

| 10l | Phenylimidazole | 113 | 84000 | 320 | nih.gov |

| 10m | Phenylimidazole | 33.8 | 54400 | 260 | nih.gov |

This table presents the in vitro inhibitory activities of selected imidazole derivatives against IDO1 and TDO, along with their cellular potency.

Design of Receptor Agonists and Antagonists

The versatility of the imidazole scaffold extends to the modulation of various receptors, including G protein-coupled receptors (GPCRs). Imidazole derivatives have been designed as both agonists and antagonists for a range of receptors, playing a role in treating various physiological conditions. researchgate.net

For example, derivatives of imidazole-4,5-dicarboxylic acid have been identified as a new class of agonists and antagonists for N-methyl-D-aspartic acid (NMDA) receptors. nih.gov The lipophilicity around the nitrogen atoms of the imidazole ring was found to be a key determinant of whether a compound would act as an agonist or antagonist. nih.gov Furthermore, imidazole-based compounds have been developed as modulators of serotonin (B10506) receptors, with some derivatives showing high affinity and selectivity for the 5-HT7 receptor, a target for the treatment of depression and neuropathic pain. nih.gov

| Compound Class | Target Receptor | Activity | Key Structural Features | Reference |

| Imidazole-4,5-dicarboxylic acid derivatives | NMDA Receptor | Agonist/Antagonist | Lipophilicity around nitrogen atoms | nih.gov |

| Fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles | 5-HT7 Receptor | Agonist | Halogen bond formation with Ser5.42 | nih.gov |

| Imidazole-based compounds | Histamine H3 Receptor | Agonist/Antagonist | Thermodynamic binding properties | |

| Imidazole-based compounds | Neurotensin 1 Receptor | Agonist | - |

This table summarizes the development of imidazole-based ligands for different receptor targets.

Investigation of Bioactive Imidazole Scaffolds

The inherent biological activity of the imidazole ring has prompted extensive research into its potential as a core structure for the development of various therapeutic agents.

Research on Antimicrobial and Antifungal Activities of Derivatives

The emergence of antimicrobial resistance has necessitated the discovery of novel therapeutic agents. Imidazole derivatives have long been recognized for their antimicrobial properties, with some compounds exhibiting potent activity against a range of bacterial and fungal pathogens. mdpi.comtandfonline.com

The mechanism of antifungal action for many imidazole derivatives involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. jopir.in This disruption of the cell membrane leads to fungal cell death.

Numerous studies have reported the synthesis and evaluation of imidazole derivatives against various microbial strains. For instance, certain [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones have shown significant antibacterial activity, with some compounds being more potent than the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus and Bacillus subtilis. tandfonline.com Similarly, novel imidazole derivatives have demonstrated considerable antifungal activity against various Candida and Aspergillus species. oup.comnih.gov

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | mdpi.com |

| HL2 | Staphylococcus aureus | 625 | mdpi.com |

| HL1 | MRSA | 1250 | mdpi.com |

| HL2 | MRSA | 625 | mdpi.com |

| HL2 | Escherichia coli | 2500 | mdpi.com |

| HL2 | Pseudomonas aeruginosa | 2500 | mdpi.com |

| HL1 | Acinetobacter baumannii | 1250 | mdpi.com |

| Compound 11 | Staphylococcus aureus | 0.002 µM/ml | tandfonline.com |

| Compound 11 | Bacillus subtilis | 0.002 µM/ml | tandfonline.com |

| Compound 11 | Escherichia coli | - | tandfonline.com |

| Compound 7 | Candida albicans | 0.004 µM/ml | tandfonline.com |

| SAM3 | Candida spp. | 200 | nih.gov |

| AM5 | Candida spp. | 312.5 | nih.gov |

| SAM5 | Candida spp. | 312.5 | nih.gov |

This table displays the minimum inhibitory concentrations (MIC) of various imidazole derivatives against selected bacterial and fungal strains.

Exploration of Antiviral and Anti-inflammatory Potentials